molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B079525
CAS RN: 34486-23-2
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

A mixture of 5.00 g 2,6-dichloro-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylenechloride:methanol:ammonia =9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=210.9
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4](Cl)[N:3]=1.[NH3:13]>>[NH3:3].[Cl:1][C:2]1[N:3]=[C:4]([NH2:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(F)(F)F)Cl
Name
Quantity
80 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel with methylenechloride

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: CALCULATEDPERCENTYIELD 176.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.